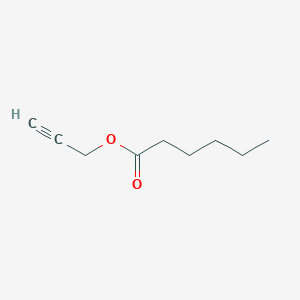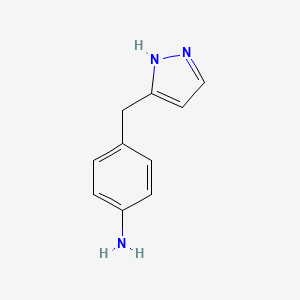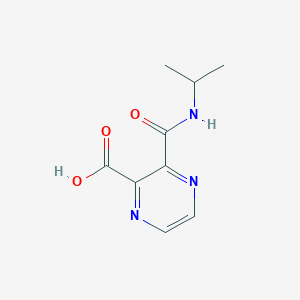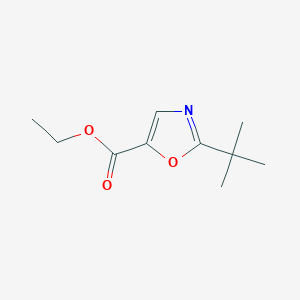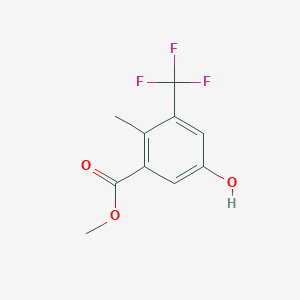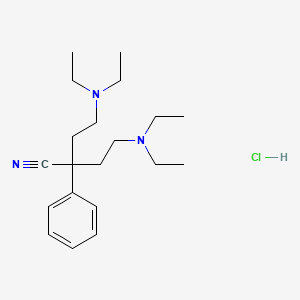
4-Diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanenitrile is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple diethylamino groups and a phenyl ring, making it a subject of interest for researchers in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanenitrile typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of diethylamine with a suitable precursor, such as a phenyl-substituted butanenitrile. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product. Safety measures and environmental controls are also critical in the industrial production process to minimize the release of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
4-Diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, and nitriles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as its use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-Diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction cascades and metabolic processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethylethanolamine: A related compound with similar diethylamino groups but different overall structure and properties.
4-Diethylamino-2-hydroxybenzoylbenzoic acid: Another compound with diethylamino groups, used in different applications.
Uniqueness
4-Diethylamino-2-(2-diethylaminoethyl)-2-phenyl-butanenitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
7598-72-3 |
|---|---|
Molecular Formula |
C20H34ClN3 |
Molecular Weight |
352.0 g/mol |
IUPAC Name |
4-(diethylamino)-2-[2-(diethylamino)ethyl]-2-phenylbutanenitrile;hydrochloride |
InChI |
InChI=1S/C20H33N3.ClH/c1-5-22(6-2)16-14-20(18-21,15-17-23(7-3)8-4)19-12-10-9-11-13-19;/h9-13H,5-8,14-17H2,1-4H3;1H |
InChI Key |
ZXYNDOSDLCOFOG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(CCN(CC)CC)(C#N)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxaspiro[4.5]decane](/img/structure/B13988614.png)
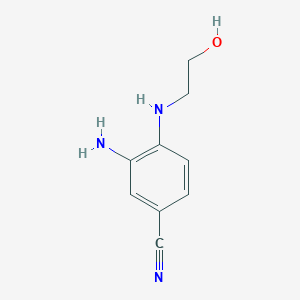
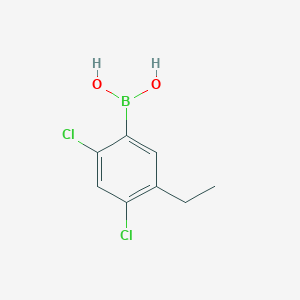
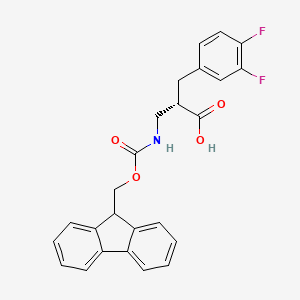
![Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]-](/img/structure/B13988650.png)
![[4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid](/img/structure/B13988653.png)
![5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B13988655.png)

![tert-Butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13988662.png)
